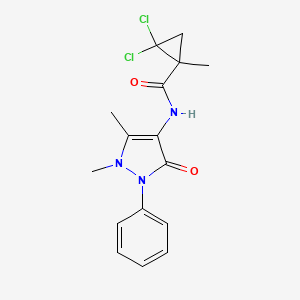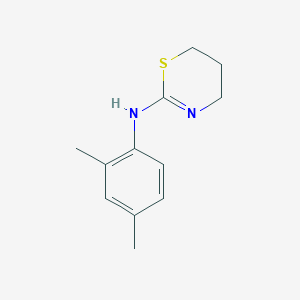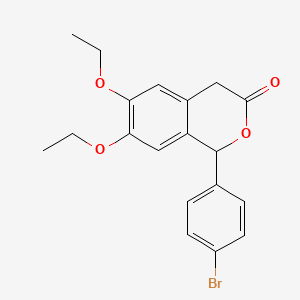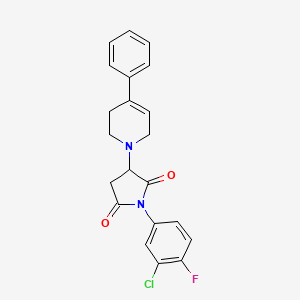
2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide.
Structure: It contains a cyclopropane ring, a pyrazole ring, and various substituents.
Function: It likely has biological activity due to its intricate structure.
Preparation Methods
Synthetic Routes:
Cyclopropane Formation: Start with a cyclopropane precursor (e.g., ethyl diazoacetate) and react it with the appropriate amine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine).
Chlorination: Introduce chlorine atoms at the 2,2 positions using reagents like thionyl chloride or phosphorus pentachloride.
Amide Formation: React the chlorinated intermediate with methylamine to form the amide.
Final Steps: Optimize the reaction conditions for yield and purity.
Industrial Production:
Industrial-scale synthesis may involve continuous flow processes or batch reactions. Optimization ensures cost-effectiveness and scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the pyrazole ring or the cyclopropane moiety.
Reduction: Reduction of the carbonyl group (3-oxo) could yield a corresponding alcohol.
Substitution: Chlorine atoms can be replaced by other groups (e.g., amines, alkyls).
Common Reagents: Thionyl chloride, sodium borohydride, Grignard reagents.
Major Products: Various derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent, anti-inflammatory drug, or enzyme inhibitor.
Biological Studies: Explore its effects on cell signaling pathways, protein interactions, and gene expression.
Materials Science: Assess its use in polymer chemistry or as a building block for novel materials.
Mechanism of Action
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: May modulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., the cyclopropane ring).
Similar Compounds: Include related structures like pyrazoles, amides, or cyclopropanes.
Properties
Molecular Formula |
C16H17Cl2N3O2 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2,2-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3O2/c1-10-12(19-14(23)15(2)9-16(15,17)18)13(22)21(20(10)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,19,23) |
InChI Key |
LKUMFJWRMDPRLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CC3(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-5-{4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11088611.png)
![2-({5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11088620.png)
![N'-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11088634.png)
![2-chloro-N-[5-chloro-2-(2-fluorophenoxy)phenyl]-5-nitrobenzamide](/img/structure/B11088642.png)

![3-[4-(4-fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11088649.png)

![2-bromo-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088670.png)
![N-[2-(1-adamantyloxy)ethyl]-4-iodobenzamide](/img/structure/B11088671.png)

![4-[(1,1-Dioxido-2H-naphtho[1,8-CD]isothiazol-2-YL)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B11088675.png)
![2-bromo-4-{(Z)-[2-(3-bromo-4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl butanoate](/img/structure/B11088683.png)
![N-(3'-acetyl-1,5-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11088687.png)
![N-(2,4-dinitrophenyl)-N'-[3-[1-(4-nitrophenyl)propan-2-yl]oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11088701.png)
